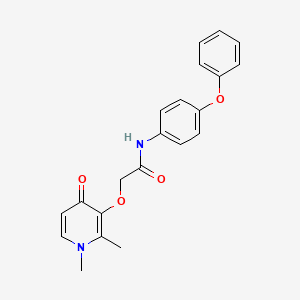
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is a complex organic compound that features a triazole ring, a benzamido group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid typically involves multiple steps, including the formation of the triazole ring, the attachment of the benzamido group, and the incorporation of the piperazine moiety. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.
Attachment of the Benzamido Group: This step involves the reaction of the triazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Incorporation of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The triazole ring and benzamido group are known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-oxopentanoic acid: Lacks the piperazine moiety.
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoic acid: Lacks the oxo group.
Uniqueness
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to the presence of both the triazole ring and the piperazine moiety, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C19H24N6O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24N6O4/c1-23-10-12-24(13-11-23)19(29)16(6-7-17(26)27)21-18(28)14-2-4-15(5-3-14)25-9-8-20-22-25/h2-5,8-9,16H,6-7,10-13H2,1H3,(H,21,28)(H,26,27)/t16-/m0/s1 |
Clave InChI |
ICGJZVLTJRILGT-INIZCTEOSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
SMILES canónico |
CN1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


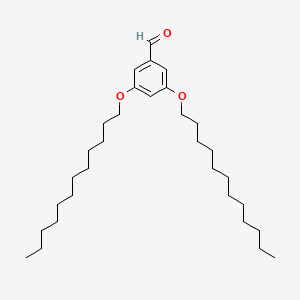
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)

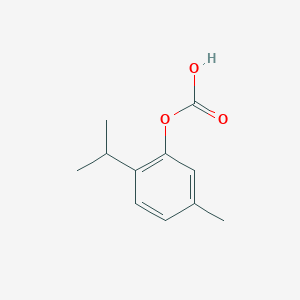
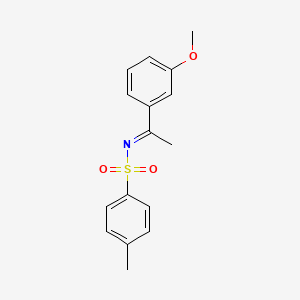
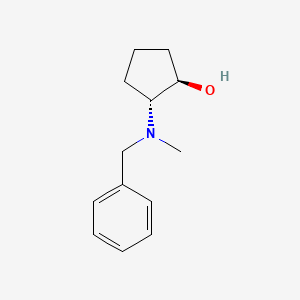
![6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355180.png)
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13355187.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
